molecular formula C6H13NO3S2 B082521 1-Amino-1-(sulfosulfanylmethyl)cyclopentane CAS No. 13893-12-4

1-Amino-1-(sulfosulfanylmethyl)cyclopentane

Cat. No. B082521
CAS RN: 13893-12-4
M. Wt: 211.3 g/mol
InChI Key: REBIEXPWHLEQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-(sulfosulfanylmethyl)cyclopentane, also known as AMSP, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a sulfonated amino acid derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane is not fully understood. However, it has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 1-Amino-1-(sulfosulfanylmethyl)cyclopentane has also been shown to inhibit the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines.

Biochemical And Physiological Effects

1-Amino-1-(sulfosulfanylmethyl)cyclopentane has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, increase antioxidant enzyme activity, and protect against neuronal damage. 1-Amino-1-(sulfosulfanylmethyl)cyclopentane has also been shown to have potential in the treatment of cardiovascular diseases and cancer.

Advantages And Limitations For Lab Experiments

1-Amino-1-(sulfosulfanylmethyl)cyclopentane has several advantages for lab experiments. It is a relatively small molecule that is easy to synthesize and purify. It is also stable under a wide range of conditions. However, one limitation of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane is that its mechanism of action is not fully understood, which makes it difficult to design experiments to fully investigate its potential therapeutic applications.

Future Directions

There are several future directions for the study of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane. One area of research is the development of more efficient synthesis methods for 1-Amino-1-(sulfosulfanylmethyl)cyclopentane. Another area of research is the investigation of the potential therapeutic applications of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane in the treatment of neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, more research is needed to fully understand the mechanism of action of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane and how it can be used to develop new therapies.

Synthesis Methods

1-Amino-1-(sulfosulfanylmethyl)cyclopentane can be synthesized using a variety of methods, including the reaction of 1-cyclopentene-1-methanol with sulfuric acid and sodium sulfite, and the reaction of 1-cyclopentene-1-methanol with sodium hydrogen sulfite and sodium hydrosulfite. The resulting product is then treated with ammonia to obtain 1-Amino-1-(sulfosulfanylmethyl)cyclopentane. The purity of 1-Amino-1-(sulfosulfanylmethyl)cyclopentane can be improved by recrystallization from water.

Scientific Research Applications

1-Amino-1-(sulfosulfanylmethyl)cyclopentane has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective effects. 1-Amino-1-(sulfosulfanylmethyl)cyclopentane has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

13893-12-4

Product Name

1-Amino-1-(sulfosulfanylmethyl)cyclopentane

Molecular Formula

C6H13NO3S2

Molecular Weight

211.3 g/mol

IUPAC Name

1-amino-1-(sulfosulfanylmethyl)cyclopentane

InChI

InChI=1S/C6H13NO3S2/c7-6(3-1-2-4-6)5-11-12(8,9)10/h1-5,7H2,(H,8,9,10)

InChI Key

REBIEXPWHLEQLG-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CSS(=O)(=O)O)N

Canonical SMILES

C1CCC(C1)(CSS(=O)(=O)O)N

Other CAS RN

13893-12-4

synonyms

Thiosulfuric acid hydrogen S-[(1-aminocyclopentyl)methyl] ester

Origin of Product

United States

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